7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
The compound 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic molecule featuring a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: has several scientific research applications:
Mechanism of Action
The mechanism by which 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Coumarin Derivatives: Known for their applications in medicinal chemistry and materials science.
Imidazole Derivatives: These compounds are also used in various scientific and industrial applications.
Uniqueness
What sets 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its unique combination of functional groups and the thienopyridine core, which may confer specific properties and reactivity not found in other similar compounds .
Properties
Molecular Formula |
C28H24ClNO4S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
7-[3-[(2-chlorophenyl)methoxy]phenyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C28H24ClNO4S/c1-32-24-11-10-18(13-25(24)33-2)22-16-35-28-21(14-26(31)30-27(22)28)17-7-5-8-20(12-17)34-15-19-6-3-4-9-23(19)29/h3-13,16,21H,14-15H2,1-2H3,(H,30,31) |
InChI Key |
CTQCCBSBMBNYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)OCC5=CC=CC=C5Cl)OC |
Origin of Product |
United States |
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